molecular formula C12H6Br4O2 B3274165 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol CAS No. 602326-22-7

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol

Cat. No. B3274165
CAS RN: 602326-22-7
M. Wt: 501.79 g/mol
InChI Key: PTGDCHAABFACBN-UHFFFAOYSA-N
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Description

“2,3-Dibromo-4-(2,4-dibromophenoxy)phenol” is a chemical compound with the molecular formula C12H6Br4O2 . It belongs to the class of organic compounds known as bromodiphenyl ethers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to two bromine atoms and a phenoxy group, which is also attached to two bromine atoms . The molecular weight of this compound is 501.79 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a predicted melting point of 82-83.5 °C and a predicted boiling point of 421.1±45.0 °C . The predicted density of this compound is 2.248±0.06 g/cm3 .

Scientific Research Applications

Antifouling Activity

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol has demonstrated significant antifouling (AF) activity. In a study, it was found to be effective against marine bacteria, diatoms, barnacle larvae, and mussel juveniles, showing potential as a non-toxic antifouling candidate for marine applications. It inhibited the growth of bacterial strains and displayed effective concentrations in various bioassays, suggesting its utility in preventing marine biofouling without toxicity (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).

Antibacterial Properties

This compound, isolated from marine sponges, has shown potent and broad-spectrum antibacterial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its minimal inhibitory concentrations (MICs) were effective against both Gram-positive and Gram-negative bacteria, marking it as a potential lead for anti-MRSA drug development (Shridhar et al., 2009).

Role in Pharmaceuticals

In the field of pharmaceuticals, derivatives of this compound are being explored for their radical scavenging properties. These properties are crucial for developing therapeutic agents and ingredients in medicinal and food industries. The compound's antiradical activity suggests its potential as an active component in pharmaceuticals or as an additive in the food industry (Kaştaş et al., 2017).

Environmental Fate and Transformation

Research on the environmental fate and transformation of bromophenols like this compound has been conducted to understand their behavior during water treatment processes. Studies have focused on how these compounds react and transform during chlorination, which is essential for understanding their environmental impact and potential health risks (Xiang et al., 2020).

properties

IUPAC Name

2,3-dibromo-4-(2,4-dibromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-6-1-3-9(7(14)5-6)18-10-4-2-8(17)11(15)12(10)16/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDCHAABFACBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90797013
Record name 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

602326-22-7
Record name 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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